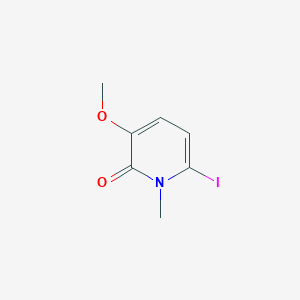

6-Iodo-3-methoxy-1-methylpyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

6-iodo-3-methoxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C7H8INO2/c1-9-6(8)4-3-5(11-2)7(9)10/h3-4H,1-2H3 |

InChI Key |

IODONEJRHILNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C(C1=O)OC)I |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 6 Iodo 3 Methoxy 1 Methylpyridin 2 One

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methodologies are indispensable for the unambiguous determination of the chemical structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm the identity and purity of 6-Iodo-3-methoxy-1-methylpyridin-2-one. While specific experimental data for this compound is not widely available in published literature, the expected spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and related molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework, while 2D NMR techniques such as COSY and HMBC would establish the connectivity between different parts of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the pyridin-2-one ring would likely appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing iodine atom and the electron-donating methoxy (B1213986) group. The N-methyl and O-methyl protons would each exhibit a singlet, with the N-methyl protons typically appearing at a slightly lower field than the O-methyl protons.

¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The chemical shifts of the other ring carbons would be influenced by the attached substituents. The carbon bearing the iodine atom (C6) would likely show a significant upfield shift due to the heavy-atom effect. The two methyl carbons would appear in the upfield region of the spectrum.

2D NMR: Two-dimensional NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of directly attached protons and carbons. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations (over two to three bonds) between protons and carbons, confirming the placement of the substituents on the pyridin-2-one ring. For instance, correlations between the N-methyl protons and the C2 and C6 carbons would confirm the N1-methylation.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 6.8 - 7.2 (d) | - |

| H5 | 6.0 - 6.4 (d) | - |

| N-CH₃ | 3.4 - 3.7 (s) | 35 - 40 |

| O-CH₃ | 3.8 - 4.1 (s) | 55 - 60 |

| C2 | - | 155 - 165 |

| C3 | - | 140 - 150 |

| C4 | - | 110 - 120 |

| C5 | - | 95 - 105 |

| C6 | - | 80 - 90 |

Note: These are predicted values and the actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₈INO₂), the expected exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₇H₈INO₂ | 264.95998 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridin-2-one ring would be prominent, typically in the range of 1650-1690 cm⁻¹. Other expected absorptions include C-O stretching vibrations for the methoxy group, C-N stretching vibrations, and C-H stretching vibrations for the aromatic and methyl groups. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would reveal information about the electronic transitions within the molecule. The substituted pyridin-2-one chromophore is expected to exhibit absorption maxima in the UV region, corresponding to π-π* and n-π* transitions. The position and intensity of these absorptions would be influenced by the nature and position of the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, 2-Iodo-3-methoxy-6-methylpyridine, provides valuable insights into the potential solid-state conformation and intermolecular interactions that might be expected for the title compound. nih.govnih.gov

It is important to note the structural differences: 2-Iodo-3-methoxy-6-methylpyridine is a pyridine derivative, not a pyridin-2-one, and lacks the N-methyl group. Despite these differences, the analysis of its crystal structure can inform predictions about bond lengths, bond angles, and packing arrangements in a similar iodinated methoxypyridine system. The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine reveals a largely planar pyridine ring. nih.govnih.gov In the solid state of this compound, a similar planarity of the pyridin-2-one ring would be anticipated.

Crystallographic Data for the Related Compound: 2-Iodo-3-methoxy-6-methylpyridine nih.govnih.gov

| Parameter | Value |

| Chemical Formula | C₇H₈INO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

Conformational Analysis and Molecular Geometry Investigations

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its substituents. The pyridin-2-one ring itself is expected to be essentially planar to maximize aromatic stabilization.

The primary conformational flexibility arises from the rotation of the methoxy group around the C3-O bond. The orientation of the methoxy group relative to the ring can be described by the dihedral angle. Computational studies on related 2-methoxypyridine systems have shown a preference for a conformation where the methyl group is coplanar with the aromatic ring. For this compound, a similar planar arrangement would be expected to be energetically favorable. The specific orientation (syn or anti relative to the adjacent ring atom) would be influenced by steric interactions with the neighboring substituents and potential intramolecular non-covalent interactions. The N-methyl group is also expected to have a preferred orientation, likely influenced by steric hindrance from the adjacent iodine atom at the C6 position. Detailed computational modeling would be required to definitively establish the lowest energy conformation of the molecule.

Reactivity and Transformation Pathways of 6 Iodo 3 Methoxy 1 Methylpyridin 2 One

Cross-Coupling Reactions Involving the C-6 Iodine

The iodine atom at the C-6 position of the pyridin-2-one ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is a consequence of the relatively weak carbon-iodine bond and the well-established catalytic cycles of palladium that facilitate the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov For 6-iodo-3-methoxy-1-methylpyridin-2-one, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-6 position. The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, making the iodo-substituted pyridinone an ideal substrate for this transformation. illinois.edu The reaction is believed to proceed via a catalytic cycle involving the oxidative addition of the iodo-pyridinone to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov

A variety of palladium sources, ligands, and bases can be employed to effect this transformation, with the specific conditions often tailored to the specific substrates being coupled. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. The choice of base, such as sodium carbonate, potassium phosphate, or an organic base like triethylamine (B128534), is crucial for the transmetalation step.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |

| Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 75 |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 80 | 85 |

This data is representative and based on typical conditions for Suzuki-Miyaura reactions of iodo-heterocycles.

Stille Coupling with Organostannanes

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) compound, catalyzed by a palladium complex. nih.gov This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. For this compound, Stille coupling provides a viable route to introduce alkyl, vinyl, aryl, and heteroaryl groups at the C-6 position. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is generally performed in non-polar, aprotic solvents such as toluene, dioxane, or THF. While the toxicity of organotin compounds is a notable drawback, the Stille reaction remains a valuable synthetic tool, particularly when other methods may fail.

Table 2: Representative Stille Coupling Reactions

| Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 89 |

| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | THF | 65 | 91 |

| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ | Dioxane | 100 | 82 |

| Trimethyl(ethynyl)stannane | Pd(PPh₃)₄ | DMF | 80 | 78 |

This data is representative and based on typical conditions for Stille reactions of iodo-heterocycles.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine such as triethylamine or diisopropylamine, which also often serves as the solvent. wikipedia.org For this compound, the Sonogashira coupling enables the direct introduction of an alkynyl moiety at the C-6 position, leading to the formation of valuable building blocks for further synthetic elaborations.

The catalytic cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with a palladium(II) complex generated from the oxidative addition of the iodo-pyridinone to a Pd(0) species. Reductive elimination from the resulting palladium complex yields the alkynylated product. libretexts.org

Table 3: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | 90 |

| 1-Heptyne | Pd(OAc)₂ | CuI | Et₃N | Acetonitrile | 80 | 85 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 50 | 88 |

This data is representative and based on typical conditions for Sonogashira reactions of iodo-heterocycles.

Heck Reaction and Other Palladium-Catalyzed Transformations

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful means to construct carbon-carbon bonds and is widely used in organic synthesis. youtube.com In the case of this compound, the Heck reaction would allow for the introduction of a vinyl substituent at the C-6 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The stereochemical outcome of the Heck reaction is often highly controlled, generally favoring the trans isomer. organic-chemistry.org

Other palladium-catalyzed transformations, such as the Buchwald-Hartwig amination (for C-N bond formation) or cyanation reactions, are also plausible at the C-6 position, further highlighting the synthetic versatility of the carbon-iodine bond in this scaffold.

Table 4: Representative Heck Reaction Conditions

| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 80 |

| n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 88 |

| Cyclohexene | Pd(OAc)₂ | P(Cy)₃ | Cs₂CO₃ | Dioxane | 120 | 65 |

This data is representative and based on typical conditions for Heck reactions of iodo-arenes.

Transformations at the Methoxy (B1213986) Group

The methoxy group at the C-3 position of the pyridin-2-one ring is a key functional handle that can be transformed to introduce further molecular diversity. The most common transformation is its cleavage to reveal a hydroxyl group.

Ether Cleavage and Demethylation Reactions

The cleavage of the methyl ether at the C-3 position results in the formation of 6-iodo-3-hydroxy-1-methylpyridin-2-one. This demethylation can be achieved using various reagents. wikipedia.org Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can effect this transformation, although the conditions can be harsh. Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also effective and often provide milder reaction conditions. Nucleophilic reagents, including certain thiolates, can also be employed for demethylation. google.com The choice of demethylating agent often depends on the presence of other functional groups within the molecule to ensure chemoselectivity.

Table 5: Representative Demethylation Reactions

| Reagent | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) |

| Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | 4 | 90 |

| Hydrobromic acid (48% aq.) | Acetic Acid | 120 | 6 | 75 |

| Lithium iodide (LiI) | Pyridine | 150 | 12 | 82 |

| Sodium ethanethiolate (NaSEt) | DMF | 100 | 8 | 85 |

This data is representative and based on typical conditions for the demethylation of aryl methyl ethers.

Functional Group Interconversions

The carbon-iodine bond at the C-6 position is the most prominent site for functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound a valuable substrate for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, with the mechanism generally proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming C-C bonds. nobelprize.org This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-6 position. While specific studies on this substrate are limited, the reaction is widely applicable to aryl iodides. northwestern.edunih.gov

Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene to form a new, substituted alkene. wikipedia.orgyoutube.com It proceeds via a palladium catalyst and a base, offering a route to install alkenyl substituents at the C-6 position. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is a key method for synthesizing N-aryl compounds and would convert the iodo-substituent into a variety of amino groups. libretexts.orgorganic-chemistry.orgnih.gov

The following table summarizes potential functional group interconversions at the C-6 position.

| Reaction Name | Coupling Partner | Reagents | Potential Product Structure |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd Catalyst, Base | 6-R-3-methoxy-1-methylpyridin-2-one (R = aryl, vinyl) |

| Heck Reaction | Alkene (H₂C=CHR) | Pd Catalyst, Base | 6-(alkenyl)-3-methoxy-1-methylpyridin-2-one |

| Buchwald-Hartwig Amination | R¹R²NH | Pd Catalyst, Base | 6-(R¹R²N)-3-methoxy-1-methylpyridin-2-one |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd Catalyst, Cu(I) cocatalyst, Base | 6-(alkynyl)-3-methoxy-1-methylpyridin-2-one |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst | 6-R-3-methoxy-1-methylpyridin-2-one |

Reactivity at the Pyridin-2-one Nitrogen and Carbonyl Moiety

Alkylation and Acylation Reactions at N-1 (beyond initial N-methylation)

The nitrogen atom in this compound is already part of a tertiary amide-like (or vinylogous amide) system. It lacks a proton and its lone pair is delocalized into the pyridinone ring to maintain aromaticity. Consequently, further N-alkylation or N-acylation under standard conditions is not a feasible reaction pathway. The nitrogen atom is non-nucleophilic and non-basic, making reactions at this site highly unfavorable.

Reactions at the Carbonyl Group

The carbonyl group at the C-2 position is part of the electron-delocalized pyridin-2-one ring system. This delocalization reduces the electrophilicity of the carbonyl carbon compared to a simple ketone. masterorganicchemistry.com Therefore, reactions typically associated with carbonyl groups require harsh conditions or highly reactive nucleophiles.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely be required to reduce the carbonyl group. However, such potent reagents may also affect other functional groups on the molecule, potentially leading to the reduction of the pyridinone ring or cleavage of the C-I bond.

Addition of Organometallics: Strong nucleophiles like Grignard reagents or organolithium compounds could potentially add to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This would result in a tetrahedral intermediate, which upon workup would form a substituted dihydropyridinol. The stability of the aromatic pyridinone ring makes this a thermodynamically challenging transformation. libretexts.org

Thionation: Reagents like Lawesson's reagent could be used to convert the carbonyl group into a thiocarbonyl, yielding the corresponding 6-Iodo-3-methoxy-1-methylpyridin-2-thione.

The table below outlines these potential, albeit challenging, transformations.

| Reaction Type | Reagent | Potential Outcome |

| Reduction | LiAlH₄ | Reduction of carbonyl and/or other ring functionalities |

| Grignard Addition | R-MgBr | Addition to C=O to form a tertiary alcohol after workup |

| Thionation | Lawesson's Reagent | Conversion of C=O to C=S |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridin-2-one Ring

The electronic nature of the substituted pyridin-2-one ring allows for both electrophilic and nucleophilic substitution reactions at the ring carbons.

Electrophilic Aromatic Substitution (EAS): The pyridin-2-one ring is generally considered electron-deficient due to the electron-withdrawing nature of the carbonyl group. However, the system is activated by the electron-donating N-methyl and C-3 methoxy groups. Analysis of resonance structures indicates that the C-3 and C-5 positions are the most electron-rich and thus most susceptible to electrophilic attack. rsc.org Given that the C-3 position is already substituted, electrophilic attack is predicted to occur at the C-5 position. The directing effects of the substituents are as follows:

-OCH₃ (at C-3): Strongly activating, ortho-, para-director. Directs to C-2 (blocked), C-4, and C-6 (blocked).

-N(CH₃)C=O- (amide system): The nitrogen lone pair donates into the ring, acting as an ortho-, para-director. Directs to C-3 (blocked) and C-5.

-I (at C-6): Weakly deactivating, ortho-, para-director. Directs to C-5.

Considering these combined effects, the C-5 position is the most activated and sterically accessible site for electrophilic substitution reactions such as nitration or halogenation. libretexts.orgmasterorganicchemistry.com Studies on related 6-hydroxy-2(1H)-pyridones show that nitration occurs readily at the 3-position, highlighting the strong activating effect of the ring's donating groups. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing carbonyl group makes the pyridin-2-one ring susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions. rsc.org While the C-6 iodo group is an excellent leaving group and its displacement is discussed under functional group interconversions (Section 4.2.2), the methoxy group at C-3 could also potentially be displaced by a strong nucleophile. However, SNAr reactions generally require activation by an electron-withdrawing group in an ortho or para position. youtube.com The C-3 position is meta to the carbonyl group, making substitution at this site less favorable than at C-6. Therefore, nucleophilic attack will overwhelmingly favor displacement of the iodide at C-6.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential transformations are well-established in organic chemistry.

Mechanism of Palladium-Catalyzed Cross-Coupling: These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, operate via a common catalytic cycle. wikipedia.orgnih.gov

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinone, forming a Pd(II) intermediate. nobelprize.orglibretexts.org

Transmetalation (for Suzuki, Stille) or Ligand Exchange (for Heck, Buchwald-Hartwig): The coupling partner (e.g., the organic group from the boronic acid or the amine) displaces the halide on the palladium center. nobelprize.orgresearchgate.net

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. nobelprize.org

Mechanism of Electrophilic Aromatic Substitution (EAS): This is a two-step process. masterorganicchemistry.com

Attack by Electrophile: An electrophile (e.g., NO₂⁺ in nitration) attacks the electron-rich π-system of the pyridinone ring, predicted to occur at C-5. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com

Deprotonation: A base removes the proton from the C-5 carbon, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This pathway also involves two steps.

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group (iodine at C-6). This forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized over the ring and onto the carbonyl oxygen. youtube.com

Elimination of Leaving Group: The iodide ion is expelled, and the aromaticity of the pyridinone ring is restored to give the final substituted product.

Computational and Theoretical Studies of 6 Iodo 3 Methoxy 1 Methylpyridin 2 One

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT) calculations)

No specific Density Functional Theory (DFT) calculations or other electronic structure analyses for 6-Iodo-3-methoxy-1-methylpyridin-2-one have been reported in the searched literature. A theoretical investigation would typically involve the use of DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set to optimize the molecular geometry and calculate electronic properties. Such a study would yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These results would be crucial for understanding the compound's reactivity and kinetic stability.

Prediction of Spectroscopic Parameters and Validation

There are no published predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound based on computational methods. Typically, after a geometry optimization using a method like DFT, the vibrational frequencies (IR spectra) and NMR chemical shifts can be calculated. These theoretical spectra can then be compared with experimental data for validation of the computational model. This process is instrumental in confirming the structure of the compound and assigning spectral features.

Intermolecular Interactions and Crystal Packing Analysis

No experimental or theoretical studies on the crystal structure and intermolecular interactions of this compound were found. A crystal packing analysis, typically performed using data from X-ray crystallography and supplemented with computational modeling, would reveal the nature and energetics of non-covalent interactions such as hydrogen bonding, halogen bonding, and van der Waals forces that govern the solid-state structure of the compound. While studies on isomers like 2-Iodo-3-methoxy-6-methylpyridine have shown the presence of intermolecular C-H···O hydrogen bonds, these findings cannot be directly applied to the target molecule due to the different substitution pattern.

6 Iodo 3 Methoxy 1 Methylpyridin 2 One As a Versatile Synthetic Building Block

Design and Synthesis of Advanced Pyridinone Derivatives and Analogues

The iodo-substituent at the 6-position of 6-iodo-3-methoxy-1-methylpyridin-2-one serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of advanced pyridinone derivatives. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the iodo-pyridinone with various organoboron compounds, such as boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position, generating a library of bipyridyls and related structures. libretexts.orgyoutube.com The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base to facilitate the transmetalation step.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions This table presents hypothetical examples of Suzuki-Miyaura coupling reactions using this compound to demonstrate the synthesis of diverse 6-aryl and 6-heteroaryl pyridinone derivatives.

| Entry | Boronic Acid/Ester | Product | Potential Application Area |

| 1 | Phenylboronic acid | 3-Methoxy-1-methyl-6-phenylpyridin-2-one | Core scaffold for CNS agents |

| 2 | Pyridine-3-boronic acid | 3-Methoxy-1-methyl-6-(pyridin-3-yl)pyridin-2-one | Analogues of cardiotonics like Milrinone researchgate.netdoaj.org |

| 3 | Thiophene-2-boronic acid | 3-Methoxy-1-methyl-6-(thiophen-2-yl)pyridin-2-one | Bioisosteric replacement in drug design nih.gov |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methoxy-1-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-2-one | Kinase inhibitor scaffolds nih.gov |

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. doaj.orgnih.gov This reaction couples the iodo-pyridinone with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov The resulting 6-alkynyl-pyridinones are valuable intermediates themselves, as the alkyne can be further elaborated through click chemistry or reduced to form alkyl or alkenyl linkages.

Table 2: Illustrative Sonogashira Coupling Reactions This table presents hypothetical examples of Sonogashira coupling reactions with this compound to create 6-alkynyl pyridinone derivatives.

| Entry | Terminal Alkyne | Product | Potential Further Transformation |

| 1 | Phenylacetylene | 3-Methoxy-1-methyl-6-(phenylethynyl)pyridin-2-one | Cycloaddition reactions |

| 2 | Trimethylsilylacetylene | 3-Methoxy-1-methyl-6-((trimethylsilyl)ethynyl)pyridin-2-one | Deprotection to terminal alkyne nih.gov |

| 3 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-methoxy-1-methylpyridin-2-one | Ether or ester linkage formation |

| 4 | 1-Ethynylcyclohexene | 6-(Cyclohex-1-en-1-ylethynyl)-3-methoxy-1-methylpyridin-2-one | Synthesis of rigid, complex scaffolds |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 6-amino-pyridinone derivatives. nih.govnih.gov By reacting this compound with a variety of primary or secondary amines, a diverse set of analogues can be prepared. researchgate.netnih.gov These nitrogen-containing derivatives are of particular interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov

Integration into Complex Heterocyclic Frameworks

The functional groups introduced via cross-coupling reactions can participate in subsequent intramolecular cyclization reactions to build more complex, fused heterocyclic systems. The pyridinone core serves as an anchor upon which additional rings can be constructed, leading to novel polycyclic scaffolds.

For example, a 6-aryl-pyridinone derivative bearing an ortho-amino group on the new aryl ring could undergo an intramolecular cyclization to form a pyrido-fused diazepine (B8756704) or other nitrogen-containing heterocycles. Similarly, a 6-alkynyl pyridinone can be a precursor to fused systems like indolizines or other pyridinone-annulated heterocycles through intramolecular cycloaddition or condensation pathways. nih.govrsc.org The synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives through the annulation of a 2-pyridone pattern is one such example of building complex frameworks. rsc.org

Development of Novel Chemical Scaffolds from the Pyridin-2-one Core

Beyond simple derivatization, this compound can be used to develop entirely new chemical scaffolds. The strategy involves using the initial cross-coupling product as a substrate for further transformations that fundamentally alter the core structure. For instance, a 6-vinylpyridinone, synthesized via a Stille or Suzuki coupling, could undergo a ring-closing metathesis reaction with another olefin within the molecule to create a macrocyclic or bridged pyridinone system.

Another approach involves leveraging the electronic nature of the pyridinone ring. The substituents introduced at the 6-position can influence the reactivity of the pyridinone core itself, enabling reactions such as Diels-Alder cycloadditions or ring transformations to access completely different heterocyclic systems. The development of unnatural 1-methyl-2-quinolone (B133747) derivatives from nitro-activated quinolones showcases how activating groups can enable transformations to build novel scaffolds. mdpi.com

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. nih.gov this compound is an excellent starting point for DOS strategies due to its divergent reaction potential.

A DOS approach would involve subjecting the iodo-pyridinone to a variety of different coupling partners (aryl boronic acids, alkynes, amines, etc.) in a parallel synthesis format. Each of these initial products can then be subjected to a second round of diversification. For example, products from a Sonogashira coupling can undergo a variety of alkyne-specific reactions (e.g., hydration, cycloaddition, reduction), while products from a Buchwald-Hartwig amination can be further acylated or alkylated. This "branching" approach, starting from a single, versatile intermediate, allows for the rapid generation of a library of compounds with high skeletal and functional group diversity, populating a broad region of chemical space.

Future Perspectives and Emerging Research Directions

Development of More Sustainable Synthetic Methodologies for Halogenated Pyridinones

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. While established routes to 6-iodo-3-methoxy-1-methylpyridin-2-one exist, future research will undoubtedly focus on enhancing their sustainability. Current methods for the synthesis of similar halogenated pyridinones often rely on traditional halogenating agents and organic solvents. The principles of green chemistry, however, are driving a shift towards safer and more efficient processes. rsc.org

Emerging research highlights several promising avenues for the sustainable synthesis of halogenated pyridinones. These include:

Catalytic Halogenation: The use of catalytic amounts of reagents, particularly those based on abundant and less toxic metals, is a key area of development. rsc.org

Green Solvents: Replacing conventional organic solvents with greener alternatives like water or bio-derived solvents is a critical step. Research has demonstrated the feasibility of halogenating aromatic heterocycles in aqueous acetic acid using hydrogen peroxide as a green oxidant. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for halogenation reactions.

Photocatalysis: Light-induced reactions, often employing metal-free photoredox catalysts, present a sustainable approach to halogenation, including decarboxylative chlorination mediated by halogen atom transfer. rsc.org

Exploration of Novel Reactivity Patterns and Functionalizations

The iodine atom at the 6-position of this compound is a key functional handle that opens the door to a wide array of chemical transformations. While its use in established cross-coupling reactions is anticipated, future research will delve into more novel reactivity patterns.

The inherent reactivity of the C-I bond makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures and include:

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Application |

| Suzuki Coupling | Boronic acids/esters | C-C | Biaryl synthesis, complex natural product analogs |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Synthesis of acetylenic pyridinones |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of diverse amine functionalities |

| Heck Coupling | Alkenes | C-C (sp2) | Alkenylation of the pyridinone core |

Beyond these established methods, emerging research is focused on direct C-H functionalization, which bypasses the need for pre-functionalized starting materials. While the iodine atom provides a specific site for reaction, the other positions on the pyridinone ring could be targeted through C-H activation strategies. This would allow for the sequential and regioselective introduction of various functional groups, dramatically increasing the molecular complexity that can be achieved from this single precursor.

Advanced Strategies for Molecular Architecture Construction and Complex Chemical Libraries

The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The unique substitution pattern of this compound makes it an ideal starting point for the construction of diverse chemical libraries for drug discovery and other applications.

The ability to functionalize the 6-position via cross-coupling reactions, combined with the potential for C-H activation at other sites, allows for a combinatorial approach to library synthesis. By systematically varying the coupling partners and the reagents for C-H functionalization, vast libraries of novel pyridinone derivatives can be rapidly generated. This approach is highly valuable for exploring structure-activity relationships (SAR) and identifying new lead compounds for therapeutic targets.

Future research will likely see the integration of automated synthesis platforms and high-throughput screening with the chemistry of this compound. This will enable the rapid exploration of chemical space around the pyridinone core, accelerating the discovery of new molecules with desired properties. The development of one-pot and tandem reactions starting from this versatile building block will further streamline the synthesis of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Iodo-3-methoxy-1-methylpyridin-2-one, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves halogenation (e.g., iodination) of a methoxy-methylpyridinone precursor. For example, analogous iodopyridine derivatives (e.g., 2-Iodo-6-methoxypyridine) are synthesized via electrophilic substitution using iodine monochloride (ICl) in acetic acid . Optimization includes controlling reaction temperature (40–60°C), stoichiometric ratios of iodinating agents, and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield and purity are validated using HPLC (>95% purity) and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure and confirming regioselectivity in this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm for OCH3), methyl (δ ~2.5–3.0 ppm for CH3), and aromatic protons (δ ~6.5–8.0 ppm) to confirm substitution patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹).

- X-ray Diffraction : Single-crystal analysis (e.g., using SHELXL ) resolves tautomeric forms and confirms iodination at the 6-position, as seen in structurally similar compounds like 2-Iodo-3-methoxy-6-methylpyridine .

Q. How does the compound’s solubility and stability under varying pH and temperature conditions influence experimental protocols?

- Methodological Answer : Stability studies (via TGA/DSC) show thermal decomposition above 200°C. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water, requiring solvent selection based on reaction conditions. Degradation under acidic/basic conditions (pH <3 or >10) necessitates neutral buffers during biological assays. Storage recommendations: inert atmosphere, –20°C .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in tautomeric forms or intermolecular interactions (e.g., hydrogen bonding) in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX ) reveals bond lengths and angles critical for distinguishing tautomers. For example, in 2-Iodo-3-methoxy-6-methylpyridine, C-I bond lengths (~2.09 Å) and methoxy group geometry confirm substitution patterns . Hydrogen-bonding networks (e.g., O–H···N interactions) are mapped using Mercury software to predict packing motifs .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, predicting sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), validating results with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC50 values) be systematically addressed?

- Methodological Answer :

- Dose-Response Replication : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility.

- Meta-Analysis : Compare data with structurally related compounds (e.g., 6-Methoxy-2,2'-bipyridine ) to identify trends in substituent effects.

- Statistical Validation : Apply ANOVA or t-tests to evaluate significance, and use cheminformatics tools (e.g., Schrodinger Suite) to correlate activity with electronic/steric descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.